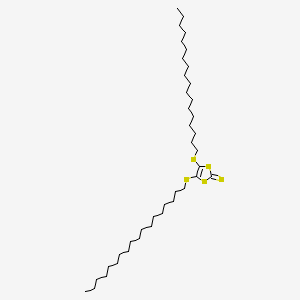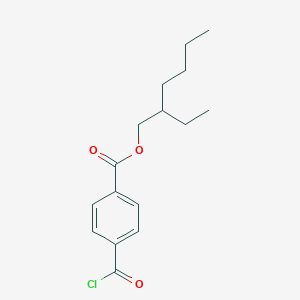
2-Ethylhexyl 4-(chlorocarbonyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethylhexyl 4-(chlorocarbonyl)benzoate is an organic compound belonging to the class of benzoic acid esters. This compound is characterized by the presence of a chlorocarbonyl group attached to the benzene ring, making it a versatile intermediate in organic synthesis. It is used in various industrial applications, particularly in the production of polymers and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylhexyl 4-(chlorocarbonyl)benzoate typically involves the esterification of 4-(chlorocarbonyl)benzoic acid with 2-ethylhexanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large-scale reactors. The process involves the continuous addition of 4-(chlorocarbonyl)benzoic acid and 2-ethylhexanol to the reactor, along with the catalyst. The reaction mixture is maintained at an elevated temperature to achieve optimal reaction rates. After the reaction is complete, the product is purified through distillation or recrystallization to obtain the pure ester.
化学反応の分析
Types of Reactions: 2-Ethylhexyl 4-(chlorocarbonyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted with other nucleophiles such as amines or alcohols to form corresponding amides or esters.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acidic or basic conditions to yield 4-(chlorocarbonyl)benzoic acid and 2-ethylhexanol.
Reduction: The chlorocarbonyl group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or alcohols, typically carried out in the presence of a base like triethylamine.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride, usually performed under anhydrous conditions.
Major Products:
Substitution Reactions: Amides or esters.
Hydrolysis: 4-(chlorocarbonyl)benzoic acid and 2-ethylhexanol.
Reduction: Hydroxymethyl derivatives.
科学的研究の応用
2-Ethylhexyl 4-(chlorocarbonyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the preparation of bioactive molecules for biological studies.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers, plasticizers, and coatings.
作用機序
The mechanism of action of 2-Ethylhexyl 4-(chlorocarbonyl)benzoate involves its reactivity towards nucleophiles due to the presence of the electrophilic chlorocarbonyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
類似化合物との比較
2-Ethylhexyl 4-aminobenzoate: Similar ester structure but with an amino group instead of a chlorocarbonyl group.
2-Ethylhexyl 4-(dimethylamino)benzoate: Contains a dimethylamino group, used in sunscreen formulations.
Methyl 4-(chlorocarbonyl)benzoate: Similar structure but with a methyl ester instead of an ethylhexyl ester.
Uniqueness: 2-Ethylhexyl 4-(chlorocarbonyl)benzoate is unique due to its specific ester and chlorocarbonyl functionalities, which provide distinct reactivity and applications compared to its analogs. Its long alkyl chain (2-ethylhexyl) imparts hydrophobic properties, making it suitable for use in non-polar environments and applications requiring hydrophobic interactions.
特性
CAS番号 |
183791-60-8 |
|---|---|
分子式 |
C16H21ClO3 |
分子量 |
296.79 g/mol |
IUPAC名 |
2-ethylhexyl 4-carbonochloridoylbenzoate |
InChI |
InChI=1S/C16H21ClO3/c1-3-5-6-12(4-2)11-20-16(19)14-9-7-13(8-10-14)15(17)18/h7-10,12H,3-6,11H2,1-2H3 |
InChIキー |
NUEMEQJXIUDNAA-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)COC(=O)C1=CC=C(C=C1)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


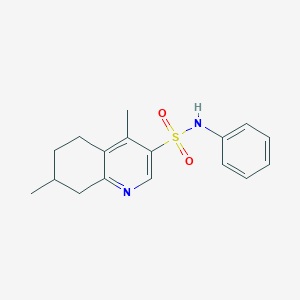
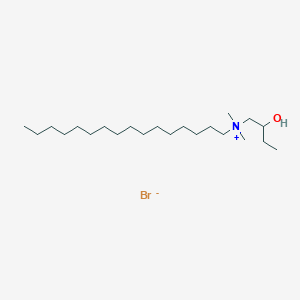
![[(1S)-1-Phenylethyl]carbamyl chloride](/img/structure/B14262429.png)
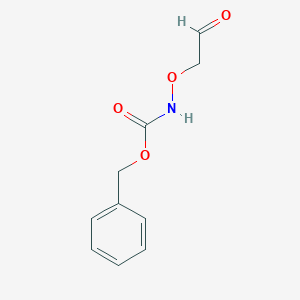
![4-Oxo-4-[3-(tributylstannyl)anilino]but-2-enoic acid](/img/structure/B14262441.png)
![2-{[Bis(2-aminoethyl)amino]methyl}-4-octylphenol](/img/structure/B14262444.png)
![1-Propanone, 1-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)thio]-](/img/structure/B14262449.png)
![Benzene, 1-methyl-4-[(phenylsulfinyl)methyl]-](/img/structure/B14262452.png)
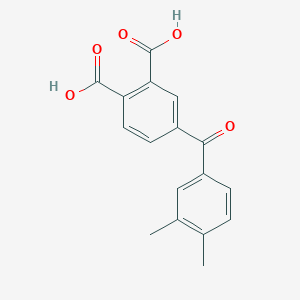
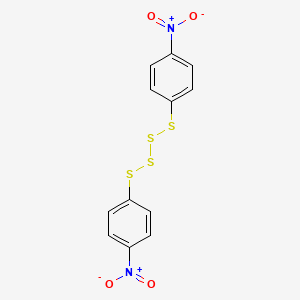


![N-[1-(2-Hydroxyphenyl)propan-2-yl]acetamide](/img/structure/B14262489.png)
